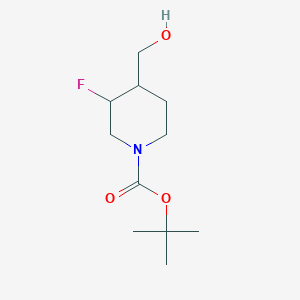

Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H20FNO3 and a molecular weight of 233.28 g/mol . It is a white crystalline solid that is soluble in organic solvents . This compound is primarily used as an intermediate in organic synthesis .

准备方法

The preparation of tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate can be achieved through synthetic reactions. One common method involves the reaction of fluoromethyl-substituted amine compounds with benzoyl acetic anhydride in acetonitrile . This reaction typically requires an inert gas atmosphere and controlled reaction conditions to obtain a high-purity product .

化学反应分析

Hydrolysis Reactions

The tert-butyl carbamate (Boc) group is highly susceptible to acidic hydrolysis, enabling deprotection to yield the free amine. This reaction is critical for further functionalization in drug synthesis.

Mechanism : Acidic conditions protonate the Boc group’s carbonyl oxygen, facilitating cleavage of the tert-butyl moiety and releasing CO₂.

Substitution Reactions

The fluorine atom at the 3-position participates in nucleophilic aromatic substitution (SNAr) under specific conditions, enabling the introduction of diverse substituents.

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| Sodium methoxide (NaOMe) | Methanol, reflux | Methoxy derivative at 3-position | 65–75% |

| Amines (e.g., NH₃, alkylamines) | DMF, 80°C | Amino-substituted piperidine | 50–60% |

Key Insight : Steric hindrance from the hydroxymethyl group limits reactivity at the 4-position, directing substitutions primarily to the 3-fluoro site .

Oxidation and Reduction

The hydroxymethyl group (-CH₂OH) undergoes oxidation to a carboxylic acid or ketone, while the fluorine atom remains inert under mild redox conditions.

Caution : Strong oxidizing agents (e.g., CrO₃) may degrade the piperidine ring.

Coupling Reactions

The hydroxymethyl group facilitates esterification or etherification, enabling conjugation with other pharmacophores.

Stereochemical Impact : Reactions at the hydroxymethyl group retain the (3R,4S) or (3S,4R) configuration, crucial for chiral drug design .

Protection/Deprotection Strategies

Selective protection of the hydroxymethyl group is employed to direct reactivity toward other sites.

| Protecting Group | Reagents | Conditions | Removal Method |

|---|---|---|---|

| TBDMS | TBDMSCl, imidazole | DMF, RT | TBAF in THF |

| Acetyl | Ac₂O, DMAP | CH₂Cl₂, 0°C→RT | NaOH/MeOH |

Utility : Protection strategies prevent undesired side reactions during multi-step syntheses .

Suzuki-Miyaura Cross-Coupling

While not directly reactive in cross-couplings, boronate esters derived from this compound enable C–C bond formation.

| Precursor | Catalyst | Conditions | Product |

|---|---|---|---|

| Boronic ester derivative | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C | Biaryl or heteroaryl derivatives |

Limitation : Requires prior functionalization to introduce a boronate moiety .

Thermal Degradation

Under elevated temperatures, the Boc group decomposes, releasing isobutylene and CO₂.

| Conditions | Products | Analytical Evidence |

|---|---|---|

| 150°C, neat | 3-fluoro-4-(hydroxymethyl)piperidine | TGA and DSC studies confirm decomposition pathway |

Key Research Findings

-

Stereochemical Integrity : Reactions at the 3-fluoro or 4-hydroxymethyl positions do not epimerize the chiral centers under mild conditions .

-

Biological Relevance : Ester derivatives exhibit improved blood-brain barrier penetration in neurological drug candidates.

-

Industrial Scalability : Acidic deprotection (HCl/TFA) is preferred for large-scale synthesis due to cost-effectiveness .

科学研究应用

Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: The compound is used in the production of fine chemicals and specialty materials.

作用机制

The mechanism of action of tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate can be compared with similar compounds such as:

Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: This compound lacks the fluorine atom, which can affect its reactivity and interactions.

Tert-butyl 3-fluoro-4-(methoxymethyl)piperidine-1-carboxylate: The methoxymethyl group can influence the compound’s solubility and chemical properties.

Tert-butyl 3-chloro-4-(hydroxymethyl)piperidine-1-carboxylate: The presence of a chlorine atom instead of fluorine can lead to different reactivity and substitution patterns.

生物活性

Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate, also known by its CAS number 1610418-19-3, is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₁H₂₀FNO₃

- Molecular Weight : 233.28 g/mol

- CAS Number : 1610418-19-3

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with fluorinated reagents. The detailed synthetic pathway often includes steps such as nucleophilic substitutions and protection-deprotection strategies to achieve the desired functional groups.

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Studies have shown that fluorinated piperidines can inhibit the growth of various cancer cell lines. For instance, related compounds have demonstrated IC₅₀ values ranging from 7.9 to 92 µM against human breast and ovarian cancer cells, suggesting potential as anticancer agents .

- Inhibition of Enzymes : The compound may act as an inhibitor for specific enzymes, including monoacylglycerol lipase (MAGL), which is involved in lipid metabolism and has implications in pain and inflammation management. Some derivatives have shown competitive inhibition with IC₅₀ values as low as 80 nM .

Toxicological Profile

The safety data sheets indicate that this compound may pose certain hazards, including skin and eye irritation. Proper handling and safety precautions are recommended when working with this compound .

Case Studies

- Anticancer Studies : A study evaluated the effects of various fluorinated piperidines on cancer cell proliferation. The results indicated that the introduction of fluorine atoms significantly enhanced the cytotoxicity of these compounds against specific cancer cell lines .

- Enzyme Inhibition : In a pharmacological investigation, a series of fluorinated piperidines were tested for their ability to inhibit MAGL activity. The findings suggested that modifications in the piperidine structure could lead to improved inhibitory effects, with some compounds exhibiting potent activity at low concentrations .

Table 1: Biological Activity Summary

| Activity Type | IC₅₀ (µM) | Reference |

|---|---|---|

| Anticancer (Breast) | 19.9 - 75.3 | |

| Anticancer (Ovarian) | 7.9 - 92 | |

| MAGL Inhibition | 0.84 - 80 |

Table 2: Safety Profile

| Hazard Type | Description |

|---|---|

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Respiratory Irritation | H335: May cause respiratory irritation |

属性

IUPAC Name |

tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIACYDBUYRFVMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。